![molecular formula C17H20N4O3 B13478828 3-[5-(3-aminopyrrolidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13478828.png)
3-[5-(3-aminopyrrolidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(3-aminopyrrolidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine-2,6-dione core substituted with an isoindoline and an aminopyrrolidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-aminopyrrolidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine-2,6-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Isoindoline Moiety: This step involves the reaction of the piperidine-2,6-dione core with an isoindoline derivative, often facilitated by a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[5-(3-aminopyrrolidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the aminopyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aminopyrrolidine derivatives in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-[5-(3-aminopyrrolidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent in treating diseases such as sickle cell disease and β-thalassemia.
Biological Research: The compound is used to study protein interactions and cellular pathways, particularly those involving zinc finger motifs.
Industrial Applications: It serves as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-[5-(3-aminopyrrolidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione involves its interaction with specific molecular targets. One of the primary targets is the widely interspaced zinc finger motif (WIZ) protein, where the compound reduces WIZ protein expression levels . This interaction leads to the induction of fetal hemoglobin (HbF) protein expression, which is beneficial in treating conditions like sickle cell disease and β-thalassemia .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: This compound shares a similar core structure but differs in the substitution pattern.
6-(3-aminopyrrolidin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione: Another related compound with a different heterocyclic system.
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione: A functionalized cereblon ligand used in drug development.
Uniqueness
The uniqueness of 3-[5-(3-aminopyrrolidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione lies in its specific substitution pattern, which imparts distinct biological activities and therapeutic potential. Its ability to modulate protein expression levels and induce fetal hemoglobin makes it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C17H20N4O3 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
3-[6-(3-aminopyrrolidin-1-yl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H20N4O3/c18-11-5-6-20(9-11)12-1-2-13-10(7-12)8-21(17(13)24)14-3-4-15(22)19-16(14)23/h1-2,7,11,14H,3-6,8-9,18H2,(H,19,22,23) |
InChI-Schlüssel |
WVLBWWPKSMZCSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCC(C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


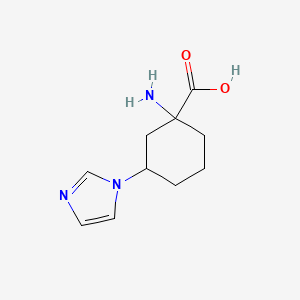
![2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole](/img/structure/B13478753.png)
![(3R)-2-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13478756.png)
![3-Cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13478758.png)
![2-(3-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13478770.png)
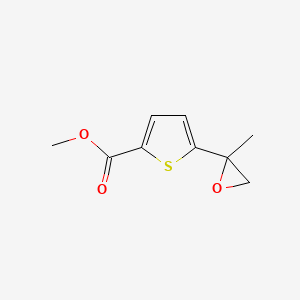

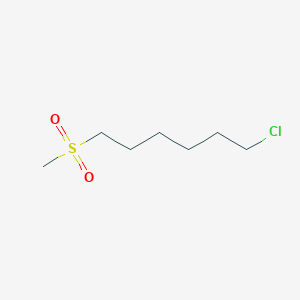

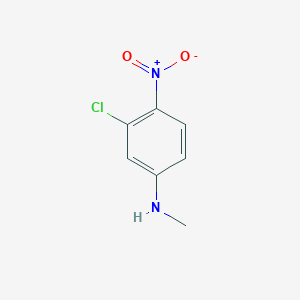
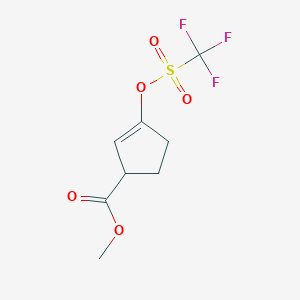
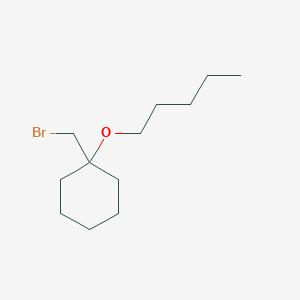
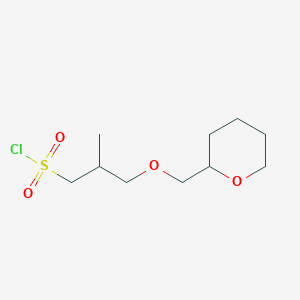
![1-Oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride](/img/structure/B13478838.png)
